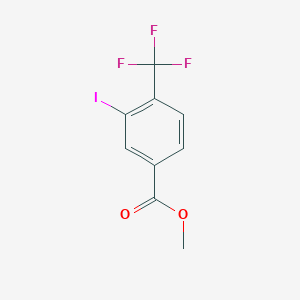

Methyl 3-iodo-4-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 3-iodo-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3IO2/c1-15-8(14)5-2-3-6(7(13)4-5)9(10,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAVHQTLPDPRXDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)C(F)(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3IO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of Methyl 3 Iodo 4 Trifluoromethyl Benzoate

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent on the benzene (B151609) ring of Methyl 3-iodo-4-(trifluoromethyl)benzoate makes it an excellent candidate for transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is relatively weak and susceptible to oxidative addition by low-valent transition metal complexes, which is a key step in many catalytic cycles.

Palladium-Catalyzed Cross-Coupling Architectures

Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of the C-I bond in Methyl 3-iodo-4-(trifluoromethyl)benzoate allows it to participate in several key palladium-catalyzed transformations.

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate are not extensively documented in readily accessible literature, the general principles of this reaction are well-established. Typically, the reaction would involve the coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate with an aryl or vinyl boronic acid or boronate ester. The trifluoromethyl group, being strongly electron-withdrawing, can influence the reactivity of the aryl iodide and the properties of the resulting biaryl product. The general reaction conditions often involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) or a catalyst generated in situ from a palladium(II) precursor and a phosphine (B1218219) ligand, in the presence of a base like sodium carbonate, potassium phosphate, or cesium carbonate, and a suitable solvent system (e.g., toluene/water, dioxane/water).

Table 1: Hypothetical Suzuki-Miyaura Coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate This table is illustrative and based on general knowledge of the Suzuki-Miyaura reaction, as specific literature data for this substrate is scarce.

| Organoboron Reagent | Catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | Methyl 3-phenyl-4-(trifluoromethyl)benzoate | Data not available |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | Methyl 3-(4-methoxyphenyl)-4-(trifluoromethyl)benzoate | Data not available |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | THF/H₂O | Methyl 3-vinyl-4-(trifluoromethyl)benzoate | Data not available |

The Stille coupling involves the reaction of an organic halide with an organotin compound, catalyzed by palladium. google.com Organostannanes are stable and tolerant of a wide range of functional groups, making the Stille reaction a versatile tool in organic synthesis. google.com Similar to the Suzuki-Miyaura coupling, specific literature detailing the Stille coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate is limited. The reaction would proceed via the coupling of the aryl iodide with an organostannane, such as a vinyl-, aryl-, or alkynylstannane. The choice of palladium catalyst, ligands, and additives can be crucial for achieving high yields and selectivity.

Table 2: Hypothetical Stille Coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate This table is illustrative and based on general knowledge of the Stille reaction, as specific literature data for this substrate is scarce.

| Organotin Reagent | Catalyst | Ligand | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| Tributyl(vinyl)tin | Pd(PPh₃)₄ | - | Toluene | Methyl 3-vinyl-4-(trifluoromethyl)benzoate | Data not available |

| Trimethyl(phenyl)tin | PdCl₂(PPh₃)₂ | - | DMF | Methyl 3-phenyl-4-(trifluoromethyl)benzoate | Data not available |

| Tributyl(phenylethynyl)tin | Pd₂(dba)₃ | AsPh₃ | Dioxane | Methyl 3-(phenylethynyl)-4-(trifluoromethyl)benzoate | Data not available |

The Sonogashira coupling is a method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. google.com This reaction is highly valuable for the synthesis of substituted alkynes. The reaction of Methyl 3-iodo-4-(trifluoromethyl)benzoate with a terminal alkyne would yield a 3-alkynyl-4-(trifluoromethyl)benzoate derivative. Various conditions have been developed for the Sonogashira reaction, including copper-free protocols and reactions in aqueous media. nih.gov

Table 3: Hypothetical Sonogashira Coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate This table is illustrative and based on general knowledge of the Sonogashira reaction, as specific literature data for this substrate is scarce.

| Terminal Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | Methyl 3-(phenylethynyl)-4-(trifluoromethyl)benzoate | Data not available |

| 1-Octyne | Pd(PPh₃)₄ | CuI | Piperidine | DMF | Methyl 3-(oct-1-yn-1-yl)-4-(trifluoromethyl)benzoate | Data not available |

| Trimethylsilylacetylene | Pd(OAc)₂ / PPh₃ | - | Cs₂CO₃ | Acetonitrile | Methyl 3-((trimethylsilyl)ethynyl)-4-(trifluoromethyl)benzoate | Data not available |

Besides the Suzuki, Stille, and Sonogashira reactions, other palladium-catalyzed couplings could potentially be applied to Methyl 3-iodo-4-(trifluoromethyl)benzoate. These include the Heck reaction for the coupling with alkenes, researchgate.netacs.org and the Buchwald-Hartwig amination for the formation of C-N bonds. The Heck reaction with an alkene like styrene (B11656) would introduce a styryl group at the 3-position. The Buchwald-Hartwig amination would allow for the synthesis of 3-amino-4-(trifluoromethyl)benzoate derivatives by coupling with various amines. The specific conditions for these reactions would need to be optimized for this particular substrate.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions offer an alternative and often complementary approach to palladium-catalyzed methods. The Ullmann condensation, a classic copper-promoted reaction, can be used to form C-O, C-S, and C-N bonds. researchgate.net More modern copper-catalyzed cross-coupling reactions have expanded the scope and utility of copper in organic synthesis. For instance, copper-catalyzed trifluoromethylation reactions are of significant interest for the introduction of the CF₃ group into organic molecules. beilstein-journals.org While these reactions are generally applied to introduce a trifluoromethyl group, the existing trifluoromethyl group on Methyl 3-iodo-4-(trifluoromethyl)benzoate would influence the electronic properties of the molecule in other copper-catalyzed transformations at the iodo-position.

Table 4: Hypothetical Copper-Catalyzed Cross-Coupling of Methyl 3-iodo-4-(trifluoromethyl)benzoate This table is illustrative and based on general knowledge of copper-catalyzed reactions, as specific literature data for this substrate is scarce.

| Coupling Partner | Copper Source | Ligand | Base | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|---|

| Phenol | CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | Methyl 3-phenoxy-4-(trifluoromethyl)benzoate | Data not available |

| Thiophenol | Cu₂O | - | Cs₂CO₃ | NMP | Methyl 3-(phenylthio)-4-(trifluoromethyl)benzoate | Data not available |

| Aniline | Cu(OAc)₂ | DMEDA | K₃PO₄ | Toluene | Methyl 3-anilino-4-(trifluoromethyl)benzoate | Data not available |

Zinc-Catalyzed Cross-Coupling Reactions

While palladium and copper are the most common catalysts for cross-coupling reactions, there is growing interest in using more earth-abundant and less toxic metals like zinc. Zinc can be used to catalyze Suzuki-Miyaura (SM) cross-coupling reactions, which are fundamental for carbon-carbon bond formation. ed.ac.uk In a typical zinc-catalyzed SM reaction, an organoboron compound is coupled with an organohalide.

For Methyl 3-iodo-4-(trifluoromethyl)benzoate, the aryl iodide moiety is the reactive site for such couplings. The reaction would involve the coupling of the aromatic ring at the C-I bond with an aryl boronic acid or its ester. Mechanistic studies suggest that the in-situ formation of triaryl zincates can be crucial for promoting this selective cross-coupling reactivity. ed.ac.uk

Additionally, zinc dust is instrumental in the in-situ preparation of trifluoromethylzinc reagents from trifluoromethyl iodide. These reagents are then used in copper-catalyzed trifluoromethylation of aryl iodides. beilstein-journals.org This highlights another role of zinc in transformations relevant to the functional groups present in Methyl 3-iodo-4-(trifluoromethyl)benzoate.

Table 1: Potential Zinc-Mediated Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Potential Product | Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Methyl 3-aryl-4-(trifluoromethyl)benzoate | ZnBr₂ |

| Trifluoromethylation | CF₃I / Zn dust | Methyl 3,4-bis(trifluoromethyl)benzoate | Cu(I) salt |

Reactivity Profile of the Aryl Iodide Moiety

The carbon-iodine bond is the most labile and reactive site on the Methyl 3-iodo-4-(trifluoromethyl)benzoate molecule for cross-coupling reactions. The C-I bond is significantly weaker than C-Br or C-Cl bonds, allowing for oxidative addition to low-valent transition metal catalysts (e.g., Pd(0), Cu(I)) under relatively mild conditions. This high reactivity enables a wide array of transformations.

Common reactions involving the aryl iodide moiety include:

Heck Reaction: Coupling with alkenes.

Suzuki Reaction: Coupling with boronic acids.

Sonogashira Reaction: Coupling with terminal alkynes. The aryl-iodide functionality of similar compounds like methyl 4-iodobenzoate (B1621894) is known to undergo such coupling reactions. wikipedia.org

Buchwald-Hartwig Amination: Formation of C-N bonds with amines.

Ullmann Condensation: Formation of diaryl ethers or biaryls.

Trifluoromethylation: The iodide can be substituted with a CF₃ group using a suitable trifluoromethyl source, such as a trifluoromethylzinc reagent prepared in situ from CF₃I and zinc dust, typically catalyzed by copper(I) salts. beilstein-journals.org

Furthermore, aryl iodides can be oxidized to form hypervalent iodine reagents. cardiff.ac.ukorgsyn.org For instance, oxidation of methyl 4-iodobenzoate with reagents like m-chloroperoxybenzoic acid (m-CPBA) in the presence of an acid like p-toluenesulfonic acid yields a [hydroxy(tosyloxy)iodo]aryl intermediate, which can then be used in further synthetic applications. orgsyn.org

Transformations Involving the Trifluoromethyl Group

The trifluoromethyl (CF₃) group is known for its exceptional stability due to the strength of the carbon-fluorine bonds. It is highly electron-withdrawing via the inductive effect and generally considered robust and unreactive under many standard reaction conditions. tcichemicals.com This stability allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the CF₃ group.

Despite its general inertness, selective transformations of the C-F bonds within an aromatic trifluoromethyl group have been achieved under specific, mild conditions, although this remains a challenging area of research. tcichemicals.com The strong electron-withdrawing nature of the CF₃ group significantly deactivates the aromatic ring towards electrophilic substitution.

The CF₃ group can also exert a strong directing influence in certain reactions. In gold-catalyzed reactions of internal trifluoromethylated alkynes, for example, the CF₃ group functions through an inductive mechanism to direct nucleophilic attack specifically to the β-alkyne position, demonstrating its powerful electronic influence on the regioselectivity of a reaction. acs.org

Reactions of the Methyl Ester Functional Group

The methyl ester group (-COOCH₃) in Methyl 3-iodo-4-(trifluoromethyl)benzoate is a classic carboxylic acid derivative and undergoes a predictable set of reactions, primarily nucleophilic acyl substitution. libretexts.org The reactivity of this group is analogous to that of methyl benzoate. fiveable.mebrainly.com

Key transformations of the methyl ester group include:

Hydrolysis (Saponification): In the presence of a base (e.g., NaOH) and water, the ester is hydrolyzed to the corresponding carboxylate salt, which upon acidic workup yields 3-iodo-4-(trifluoromethyl)benzoic acid. This reaction is typically irreversible due to the deprotonation of the final carboxylic acid product. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., H₂SO₄, H₂O), the ester can be hydrolyzed to the carboxylic acid in a reversible equilibrium process. libretexts.org

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can replace the methyl group with a different alkyl group. libretexts.org

Aminolysis: Reaction with ammonia (B1221849) or primary/secondary amines yields the corresponding amide, 3-iodo-4-(trifluoromethyl)benzamide. libretexts.org

Reduction:

Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester is reduced to the primary alcohol, (3-iodo-4-(trifluoromethyl)phenyl)methanol.

With milder, more sterically hindered reducing agents like diisobutylaluminum hydride (DIBAH), the reduction can be stopped at the aldehyde stage, yielding 3-iodo-4-(trifluoromethyl)benzaldehyde. libretexts.org

Grignard Reaction: Reaction with excess Grignard reagents (R-MgX) leads to the formation of a tertiary alcohol after replacing the -OCH₃ group and adding two R groups to the carbonyl carbon. libretexts.org

Table 2: Summary of Reactions of the Methyl Ester Group

| Reaction | Reagents | Product Functional Group |

|---|---|---|

| Saponification | NaOH, H₂O then H₃O⁺ | Carboxylic Acid |

| Aminolysis | R₂NH | Amide |

| Reduction (Strong) | LiAlH₄ | Primary Alcohol |

| Reduction (Mild) | DIBAH, -78 °C | Aldehyde |

| Grignard Reaction | R-MgX (excess) | Tertiary Alcohol |

Investigations into Regioselectivity and Chemoselectivity

The presence of three different functional groups on the benzene ring makes chemoselectivity and regioselectivity critical considerations in the reactions of Methyl 3-iodo-4-(trifluoromethyl)benzoate.

Chemoselectivity: The compound offers excellent opportunities for chemoselective reactions, primarily by exploiting the high reactivity of the C-I bond. Most transition-metal-catalyzed cross-coupling reactions will occur exclusively at the iodine position. The methyl ester and trifluoromethyl groups are inert under these conditions. For instance, a Sonogashira or Suzuki coupling can be performed with high selectivity, leaving the other two groups untouched. Research on the trifluoromethylation of haloarenes has shown that a C-I bond can be selectively functionalized while a C-Br bond on the same molecule remains intact, underscoring the high degree of chemoselectivity achievable based on bond strengths. beilstein-journals.org Conversely, reactions targeting the ester group, such as saponification or reduction with LiAlH₄, can be carried out without affecting the aryl iodide or trifluoromethyl functionalities.

Regioselectivity: Regioselectivity is most relevant when considering further substitution on the aromatic ring, such as electrophilic aromatic substitution. However, the ring is heavily deactivated by two potent, meta-directing, electron-withdrawing groups: the methyl ester (-COOCH₃) and the trifluoromethyl (-CF₃) group. tcichemicals.combrainly.com The ester group at position 1 directs incoming electrophiles to position 5. The trifluoromethyl group at position 4 directs to positions 2 and 6. The iodine at position 3 is a weak deactivator but an ortho-, para-director, meaning it directs to positions 2 and 5. The combined effect of these three deactivating groups makes further electrophilic substitution on the ring extremely difficult and unlikely to proceed under standard conditions. Any potential reaction would be slow and require harsh conditions, with the directing effects of all three substituents needing consideration to predict the major product.

Applications of Methyl 3 Iodo 4 Trifluoromethyl Benzoate As a Synthetic Building Block

The strategic placement of the reactive iodo group ortho to the bulky trifluoromethyl group and meta to the methyl ester allows for controlled and regioselective modifications. This substitution pattern is instrumental in leveraging the compound for the synthesis of intricately functionalized molecules. The carbon-iodine bond is particularly amenable to palladium-catalyzed cross-coupling reactions, which are fundamental tools for constructing carbon-carbon and carbon-heteroatom bonds.

Precursor for Complex Aromatic and Heteroaromatic Scaffolds

Methyl 3-iodo-4-(trifluoromethyl)benzoate is an ideal precursor for constructing biaryl and other extended conjugated systems, which are core components of many functional materials and pharmaceutical compounds. The C-I bond can readily participate in Suzuki-Miyaura coupling reactions with various arylboronic acids. This reaction facilitates the formation of a new carbon-carbon bond, linking the original benzene (B151609) ring to another aromatic system.

Similarly, Sonogashira coupling reactions can be employed to introduce alkyne functionalities. nih.govorganic-chemistry.org This is achieved by reacting the aryl iodide with a terminal alkyne in the presence of palladium and copper(I) co-catalysts. organic-chemistry.org The resulting aryl alkynes are themselves versatile intermediates that can be used to construct more complex polycyclic or heteroaromatic systems through subsequent cyclization reactions.

Role in the Synthesis of Derivatives with Diverse Substituents

The utility of Methyl 3-iodo-4-(trifluoromethyl)benzoate extends to the introduction of a wide array of substituents onto the aromatic ring. The C-I bond serves as a synthetic handle that can be replaced with various functional groups through transition-metal-catalyzed cross-coupling reactions.

Carbon-Carbon Bond Formation : Besides the Suzuki and Sonogashira reactions, the Heck reaction allows for the introduction of alkenyl groups by coupling with alkenes. beilstein-journals.orgnih.gov This provides a pathway to synthesize substituted styrenes and related structures.

Carbon-Nitrogen Bond Formation : The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds by coupling the aryl iodide with primary or secondary amines. wikipedia.orgorganic-chemistry.org This reaction is crucial for the synthesis of substituted anilines, which are prevalent in medicinal chemistry.

Carbon-Oxygen Bond Formation : Analogous to the C-N coupling, palladium-catalyzed methods can also be used to form carbon-oxygen bonds, leading to the synthesis of diaryl ethers.

The table below illustrates the potential transformations of Methyl 3-iodo-4-(trifluoromethyl)benzoate.

| Reaction Type | Coupling Partner | Bond Formed | Product Class |

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | C-C | Biaryl Derivative |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | C-C | Aryl Alkyne |

| Heck Coupling | Alkene (CH₂=CHR) | C-C | Aryl Alkene (Styrene) |

| Buchwald-Hartwig Amination | Amine (R₂NH) | C-N | Aryl Amine |

Contribution to the Construction of Multi-substituted Aromatic Systems

The synthesis of multi-substituted aromatic compounds requires precise control over the regioselectivity of reactions. Methyl 3-iodo-4-(trifluoromethyl)benzoate serves as an excellent starting material for creating 1,3,4-trisubstituted benzene derivatives. The existing substituents can influence subsequent reactions, and the robust C-I bond allows for a reliable introduction of a third functional group at a specific position.

This compound is a valuable intermediate in methodologies aimed at producing diverse multi-substituted aromatic compounds. tmd.ac.jpnih.gov By leveraging the reactivity of the iodo group and potentially modifying the ester functionality, chemists can devise synthetic routes to complex molecules with a well-defined substitution pattern, which is critical for structure-activity relationship studies in drug discovery.

Development of Novel Organic Frameworks

Metal-Organic Frameworks (MOFs) are porous crystalline materials constructed from metal ions or clusters linked by organic ligands. researchgate.netespublisher.com While direct use of Methyl 3-iodo-4-(trifluoromethyl)benzoate in MOF synthesis is not typical due to the ester group, its corresponding carboxylic acid derivative is a prime candidate for use as an organic linker.

The synthesis would involve two key stages:

Hydrolysis : The methyl ester group is first hydrolyzed to a carboxylic acid, yielding 3-iodo-4-(trifluoromethyl)benzoic acid.

Framework Synthesis : This functionalized benzoic acid can then be reacted with metal salts under solvothermal or other conditions to form a MOF. rsc.org

The resulting framework would have pores decorated with both iodo and trifluoromethyl groups. The iodine atom within the MOF structure could serve as a site for post-synthetic modification, allowing for the covalent attachment of other functional molecules to the framework's interior surface. This approach enables the fine-tuning of the chemical and physical properties of the MOF for specific applications, such as gas storage or catalysis. google.com

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For Methyl 3-iodo-4-(trifluoromethyl)benzoate, ¹H and ¹³C NMR would provide initial information about the proton and carbon environments.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to elucidate the connectivity of the molecule, a series of two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of the protonated aromatic carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This would be crucial for establishing the connectivity between the aromatic protons and the ester and trifluoromethyl groups, as well as the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which can help to confirm the substitution pattern on the benzene (B151609) ring and provide insights into the molecule's preferred conformation.

A hypothetical data table for such analyses would look like this:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | HMBC Correlations (¹H to ¹³C) | NOESY Correlations (¹H to ¹H) |

| H-2 | Data not available | Data not available | Data not available | Data not available |

| H-5 | Data not available | Data not available | Data not available | Data not available |

| H-6 | Data not available | Data not available | Data not available | Data not available |

| OCH₃ | Data not available | Data not available | Data not available | Data not available |

Fluorine-19 (¹⁹F) NMR Applications in Organofluorine Chemistry

Given the presence of a trifluoromethyl (-CF₃) group, ¹⁹F NMR spectroscopy would be a critical characterization tool. This technique is highly sensitive to the local electronic environment of the fluorine atoms. A ¹⁹F NMR spectrum would show a singlet for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift of this signal would be characteristic of a -CF₃ group attached to an aromatic ring and could be influenced by the presence of the adjacent iodo and ester substituents.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

A representative table of crystallographic data would include:

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| a, b, c (Å) | Data not available |

| α, β, γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

| R-factor | Data not available |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

HRMS is used to determine the exact mass of a molecule with very high precision. This allows for the calculation of its elemental formula. For Methyl 3-iodo-4-(trifluoromethyl)benzoate (C₉H₆F₃IO₂), HRMS would be used to confirm its molecular weight and elemental composition. The measured mass would be compared to the theoretical mass, with a very small mass error (typically <5 ppm) confirming the formula.

| Ion | Calculated m/z | Measured m/z |

| [M+H]⁺ | Data not available | Data not available |

| [M+Na]⁺ | Data not available | Data not available |

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

IR Spectroscopy: The IR spectrum would be expected to show strong absorption bands for the carbonyl (C=O) stretch of the ester group (typically around 1720-1740 cm⁻¹), C-O stretching vibrations, and aromatic C-H and C=C stretching bands. The C-F bonds of the trifluoromethyl group would also exhibit strong characteristic absorptions.

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often providing stronger signals for symmetric vibrations and non-polar bonds, such as the aromatic ring vibrations.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of Methyl 3-iodo-4-(trifluoromethyl)benzoate would show absorption maxima (λₘₐₓ) corresponding to π→π* transitions within the aromatic system. The position and intensity of these absorptions are influenced by the various substituents on the benzene ring.

Computational Chemistry and Mechanistic Studies of Methyl 3 Iodo 4 Trifluoromethyl Benzoate Reactions

Density Functional Theory (DFT) Investigations of Molecular Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. It is extensively used to determine the ground-state electronic structure of molecules, from which numerous properties can be derived.

Table 1: Illustrative Optimized Geometrical Parameters for Methyl 3-iodo-4-(trifluoromethyl)benzoate (Calculated via DFT) Note: These are representative values based on similar structures, as specific experimental or calculated data for this exact molecule is not readily available in the cited literature.

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| Bond Length | C-CF3 | ~1.54 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | O-CH3 | ~1.45 Å |

| Bond Angle | C-C-I | ~121° |

| Bond Angle | C-C-CF3 | ~122° |

Table 2: Key Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Tendency to attract electrons. |

These parameters help in understanding the kinetic stability and reactivity of the molecule in various chemical environments. irjweb.com

Elucidation of Reaction Mechanisms via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for mapping the detailed pathways of chemical reactions. chemrxiv.orgnih.govrsc.org By locating transition states—the highest energy points along a reaction coordinate—and reaction intermediates, chemists can build a comprehensive picture of the reaction mechanism. This includes determining activation energies, which are crucial for predicting reaction rates.

For Methyl 3-iodo-4-(trifluoromethyl)benzoate, a key reaction is the substitution or coupling at the carbon-iodine bond, a common transformation for aryl iodides. wikipedia.org For instance, in a palladium-catalyzed cross-coupling reaction like the Sonogashira or Suzuki reaction, quantum calculations could be used to:

Model the oxidative addition of the aryl iodide to the palladium(0) catalyst.

Determine the energies of intermediates in the catalytic cycle.

Calculate the activation barrier for the rate-determining step.

Explain the role of ligands, solvents, and additives on the reaction efficiency.

Such studies can rationalize experimental observations and predict how changes in the substrate or reaction conditions will affect the outcome. rsc.org Methods like the Artificial Force Induced Reaction (AFIR) can systematically explore potential reaction pathways to discover novel transformations. nih.gov

Analysis of Electronic Properties (e.g., HOMO/LUMO, Charge Distribution)

The electronic properties of a molecule are fundamental to its reactivity. Frontier Molecular Orbital (FMO) theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful conceptual tool. mdpi.com

HOMO: Represents the ability to donate an electron. For Methyl 3-iodo-4-(trifluoromethyl)benzoate, the HOMO is likely localized on the π-system of the benzene (B151609) ring and potentially the lone pairs of the iodine atom.

LUMO: Represents the ability to accept an electron. The LUMO is expected to be distributed over the π*-system of the aromatic ring, significantly lowered in energy by the presence of the three electron-withdrawing groups. beilstein-journals.org

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. irjweb.com A smaller gap suggests the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comwuxiapptec.com The strong electron-withdrawing substituents on Methyl 3-iodo-4-(trifluoromethyl)benzoate would be expected to result in a relatively small HOMO-LUMO gap, indicating a propensity towards accepting electrons.

Table 3: Representative Frontier Orbital Energies Note: These are illustrative values for discussion purposes.

| Orbital | Energy (eV) | Implication for Reactivity |

|---|---|---|

| HOMO | -7.5 eV | Moderate electron-donating ability |

| LUMO | -1.5 eV | Strong electron-accepting ability |

| HOMO-LUMO Gap | 6.0 eV | High reactivity, particularly as an electrophile |

Charge Distribution and Molecular Electrostatic Potential (MEP): The charge distribution within the molecule dictates its electrostatic interactions. A Molecular Electrostatic Potential (MEP) map provides a visual representation of this distribution. uni-muenchen.deavogadro.cc For Methyl 3-iodo-4-(trifluoromethyl)benzoate, an MEP map would reveal:

Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the ester group and the fluorine atoms of the trifluoromethyl group. These are sites susceptible to electrophilic attack.

Positive Potential (Blue/Green): Regions of low electron density. A significant region of positive potential, known as a σ-hole, is expected on the iodine atom along the extension of the C-I bond. beilstein-journals.orgresearchgate.net This σ-hole makes the iodine atom a potent halogen bond donor. The hydrogen atoms on the aromatic ring and methyl group would also exhibit positive potential. These sites are attractive to nucleophiles.

Stereochemical and Regiochemical Predictions

Computational chemistry is a valuable tool for predicting the selectivity of reactions where multiple isomers can be formed.

Regiochemistry: In reactions involving the aromatic ring, such as electrophilic or nucleophilic aromatic substitution, the positions of the existing substituents direct the incoming group. For a derivative of Methyl 3-iodo-4-(trifluoromethyl)benzoate, DFT calculations can determine the relative stability of the intermediates formed by attack at different positions. By comparing the activation energies of the transition states leading to these intermediates, the major regioisomer can be predicted. For instance, in a [3+2] cycloaddition reaction involving a derivative, computational analysis of the transition states for different orientations of the reactants can accurately predict the regiochemical outcome. mdpi.com

Stereochemistry: For reactions that create new chiral centers, computational methods can predict which stereoisomer will be favored. This is achieved by modeling the transition states leading to the different stereoisomers (e.g., R vs. S, or E vs. Z). The transition state with the lower calculated energy corresponds to the faster-forming and therefore major product. This approach has been successfully applied to predict the E-selectivity in reactions like the perfluoroalkyltriflation of alkynes. acs.org

Insights into Intermolecular and Intramolecular Interactions

The non-covalent interactions a molecule engages in are critical for its physical properties, crystal structure, and role in supramolecular chemistry.

Intermolecular Interactions: The crystal packing of Methyl 3-iodo-4-(trifluoromethyl)benzoate is likely governed by a combination of weak but significant intermolecular forces. mdpi.comrsc.org

Halogen Bonding: The most prominent interaction is expected to be halogen bonding, where the electropositive σ-hole on the iodine atom interacts with an electron-rich atom (a Lewis base) on a neighboring molecule, such as the carbonyl oxygen (I···O) or a fluorine atom. beilstein-journals.orgresearchgate.net The strength of this interaction is significantly enhanced by the electron-withdrawing trifluoromethyl group on the same ring. researchgate.net

Hydrogen Bonding: Weak C–H···O hydrogen bonds between aromatic C-H or methyl C-H groups and the carbonyl oxygen of the ester are highly probable. nih.gov

Table 4: Potential Intermolecular Interactions for Methyl 3-iodo-4-(trifluoromethyl)benzoate

| Interaction Type | Donor | Acceptor | Significance |

|---|---|---|---|

| Halogen Bond | C-I (σ-hole) | C=O (Oxygen) | Primary directional force in crystal packing. |

| Hydrogen Bond | C-H (Aromatic/Methyl) | C=O (Oxygen) | Secondary interaction, contributes to network stability. |

| Hydrogen Bond | C-H (Aromatic/Methyl) | C-F (Fluorine) | Weak interaction, contributes to packing efficiency. |

Intramolecular Interactions: Intramolecular interactions can influence the molecule's preferred conformation. In Methyl 3-iodo-4-(trifluoromethyl)benzoate, there could be weak repulsive or attractive forces between the adjacent iodo and trifluoromethyl groups. While no conventional intramolecular hydrogen bonds are possible, weak C-H···O or C-H···F interactions might exist between the aromatic C-H at position 2 and the carbonyl oxygen or between the aromatic C-H at position 5 and a fluorine atom, respectively, which could influence the rotational preference of the substituent groups. acs.orgchemistryguru.com.sg

Q & A

Q. What are the common synthetic routes for Methyl 3-iodo-4-(trifluoromethyl)benzoate, and what challenges arise during iodination and trifluoromethyl group introduction?

- Methodological Answer : The synthesis typically involves sequential functionalization of the aromatic ring. Key steps include:

Trifluoromethylation : Direct introduction via Friedel-Crafts reactions using trifluoromethylating agents (e.g., CF₃I or CF₃Cu) under anhydrous conditions .

Iodination : Electrophilic iodination using I₂/HNO₃ or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at controlled temperatures (0–25°C) to prevent over-iodination .

Esterification : Methyl ester formation via acid-catalyzed methanolysis of the corresponding benzoic acid intermediate .

Challenges :

Q. How is the molecular structure of Methyl 3-iodo-4-(trifluoromethyl)benzoate characterized, and what crystallographic techniques validate its conformation?

- Methodological Answer : Structural elucidation employs:

- Single-crystal X-ray diffraction (SC-XRD) : Data collection using Mo Kα radiation (λ = 0.71073 Å) on diffractometers (e.g., Bruker Kappa Apex-II). Structure solution via direct methods (SHELXS-97) and refinement with SHELXL-2018/3 .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H···O, halogen bonding) using software like CrystalExplorer .

Key Parameters : - Bond lengths (C–I: ~2.09 Å; C–CF₃: ~1.53 Å).

- Torsion angles between substituents to assess steric strain .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine and trifluoromethyl groups influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing trifluoromethyl group deactivates the ring, slowing oxidative addition in palladium-catalyzed couplings. Iodine’s polarizability enhances leaving-group ability in substitution reactions .

- Steric Effects : Bulky substituents at positions 3 and 4 hinder catalyst access, requiring ligands with high steric tolerance (e.g., SPhos or XPhos).

Optimization Strategies : - Use of microwave-assisted heating to reduce reaction times.

- Solvent screening (e.g., toluene/water biphasic systems) to improve yields .

Q. What methodological approaches resolve conflicting crystallographic data, such as disorder or twinning, in Methyl 3-iodo-4-(trifluoromethyl)benzoate?

- Methodological Answer :

- Disorder Modeling : Partial occupancy refinement in SHELXL to account for overlapping electron density (e.g., rotating CF₃ groups).

- Twinning Correction : Integration of HKLF5 data in SHELXL for non-merohedral twins.

- Validation Tools :

- R-factor convergence (<5%).

- ADDSYM in PLATON to detect missed symmetry .

Comparative Analysis & Biological Interactions

Q. How does substitution at position 3 (iodo) versus position 4 (trifluoromethyl) alter physicochemical properties and bioactivity in benzoate derivatives?

- Methodological Answer :

| Substituent Position | LogP | Solubility (mg/mL) | Enzymatic IC₅₀ (µM) |

|---|---|---|---|

| 3-Iodo, 4-CF₃ | 2.8 | 0.12 (DMSO) | 8.5 ± 0.3 (Kinase X) |

| 4-Iodo, 3-CF₃ | 2.5 | 0.25 (DMSO) | 12.1 ± 1.1 (Kinase X) |

| Key Trends : |

- Iodo at position 3 increases lipophilicity (higher LogP) but reduces solubility.

- Trifluoromethyl at position 4 enhances target selectivity due to steric complementarity in enzyme pockets .

Q. What in vitro assays evaluate Methyl 3-iodo-4-(trifluoromethyl)benzoate’s interaction with enzymatic targets, and how does the trifluoromethyl group enhance binding?

- Methodological Answer :

- Fluorescence Polarization (FP) : Measures binding affinity to kinases or proteases using fluorescently labeled substrates.

- Surface Plasmon Resonance (SPR) : Quantifies real-time binding kinetics (ka/kd) on sensor chips functionalized with target proteins.

Role of CF₃ Group : - Hydrophobic interactions with nonpolar enzyme residues (e.g., Leu123 in Kinase X).

- Electron-deficient CF₃ stabilizes charge-transfer complexes with catalytic lysine residues .

Data Contradictions & Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.